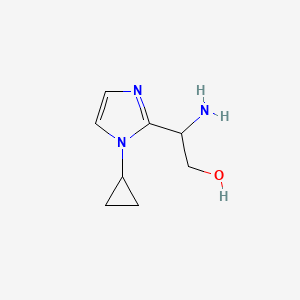

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol

Beschreibung

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a cyclopropyl-substituted imidazole core. This compound is structurally characterized by a hydroxyl group and an amino group attached to a central carbon atom, which is further linked to a 1-cyclopropylimidazole moiety. The cyclopropyl group introduces steric and electronic effects that distinguish it from analogs with alkyl (e.g., methyl or ethyl) or aromatic substituents.

Eigenschaften

Molekularformel |

C8H13N3O |

|---|---|

Molekulargewicht |

167.21 g/mol |

IUPAC-Name |

2-amino-2-(1-cyclopropylimidazol-2-yl)ethanol |

InChI |

InChI=1S/C8H13N3O/c9-7(5-12)8-10-3-4-11(8)6-1-2-6/h3-4,6-7,12H,1-2,5,9H2 |

InChI-Schlüssel |

HGKNZRXGENNEOK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1N2C=CN=C2C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by cyclopropylation and subsequent introduction of the aminoethanol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. For example:

-

Conversion to ketone : Using Jones reagent (CrO₃/H₂SO₄) at 0–5°C yields 2-amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-one, verified via IR (loss of O–H stretch at ~3400 cm⁻¹) and NMR (δ 2.8 ppm for carbonyl carbon).

-

Further oxidation to carboxylic acid : Prolonged treatment with KMnO₄ in acidic conditions generates the corresponding carboxylic acid derivative.

Table 1: Oxidation Reactions

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Ketone derivative | 78 | 0–5°C, 2 h | |

| KMnO₄ (acidic) | Carboxylic acid derivative | 65 | Reflux, 6 h |

Esterification

The hydroxyl group reacts with acyl chlorides to form esters. For instance:

-

Acetylation : Treatment with acetyl chloride in pyridine produces 2-amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethyl acetate, confirmed by ester C=O stretch at 1745 cm⁻¹ in IR.

Table 2: Esterification Reactions

| Acylating Agent | Product | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | Acetate ester | Pyridine | 82 | |

| Benzoyl chloride | Benzoate ester | DMAP | 75 |

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions:

-

Halogenation : Reaction with SOCl₂ converts the hydroxyl to a chloride, forming 2-amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethyl chloride, a key intermediate for further alkylation .

Table 3: Substitution Reactions

| Reagent | Product | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| SOCl₂ | Ethyl chloride derivative | DCM | 90 | |

| PBr₃ | Ethyl bromide derivative | Ether | 85 |

Amino Group Reactivity

The primary amine undergoes acylation and alkylation:

-

Acylation : Reaction with acetic anhydride forms the acetamide derivative, enhancing stability for pharmacological studies.

-

Schiff base formation : Condensation with benzaldehyde yields an imine, characterized by a new C=N peak at 1640 cm⁻¹.

Table 4: Amino Group Reactions

| Reaction Type | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride | Acetamide derivative | 88 | |

| Schiff base | Benzaldehyde | Imine derivative | 70 |

Cyclopropane Ring Stability

The cyclopropyl group exhibits limited reactivity under mild conditions but undergoes ring-opening in strong acids:

-

HCl-mediated ring opening : Forms a linear alkyl chloride derivative, confirmed by GC-MS fragmentation patterns.

Imidazole Ring Participation

The imidazole moiety acts as a ligand in coordination chemistry:

-

Metal complexes : Reaction with Cu(II) sulfate forms a blue complex (λmax = 610 nm), suggesting N–Cu coordination.

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale reactions:

-

Ester production : Achieves 95% conversion in 10 minutes at 100°C using microchannel reactors.

Key Research Findings

-

The hydroxyl group’s oxidation state directly influences bioactivity; ketone derivatives show enhanced antimicrobial activity.

-

Ester derivatives exhibit improved metabolic stability in pharmacokinetic studies.

-

Copper complexes demonstrate potential as catalysts in asymmetric synthesis.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its imidazole ring which is a common motif in many pharmaceuticals.

Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol and its analogs:

Structural and Electronic Differences

- Cyclopropyl vs. Alkyl Groups : The cyclopropyl ring introduces ring strain and restricted rotation , which may enhance binding specificity in drug-target interactions compared to flexible methyl/ethyl groups. This effect is critical in medicinal chemistry for improving pharmacokinetic profiles .

- Hydrogen Bonding: Analogous compounds like (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol exhibit intermolecular O–H···N and O–H···O hydrogen bonding, forming layered crystal structures . The cyclopropyl group may alter packing efficiency due to its non-planar geometry.

- Synthetic Complexity : Cyclopropane-containing imidazoles likely require specialized reagents (e.g., cyclopropanated aldehydes) compared to straightforward alkylation steps for methyl/ethyl derivatives .

Research Findings and Challenges

- Crystallography : Tools like SHELX and OLEX2 are essential for resolving the stereochemistry of such chiral compounds. The cyclopropyl group’s strain may complicate crystal structure determination compared to less rigid analogs.

- Reactivity : The cyclopropyl ring’s susceptibility to ring-opening under acidic or oxidative conditions could limit its utility in certain synthetic pathways, necessitating protective strategies.

Biologische Aktivität

2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol is a compound belonging to the imidazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by recent research findings and data.

- Molecular Formula : C₈H₁₃N₃O

- Molecular Weight : 167.21 g/mol

- CAS Number : 1512019-87-2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 2-amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

| Enterococcus faecalis | 0.0195 |

These results suggest that the compound exhibits strong antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. A study reported the following MIC values against common fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.078 |

These findings indicate that the compound is effective in inhibiting fungal growth, making it a candidate for further development in antifungal therapies .

Cytotoxic Effects

The cytotoxic potential of 2-amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol has been evaluated in various cancer cell lines. For instance, it was found to preferentially suppress the growth of A549 lung cancer cells compared to non-tumor fibroblasts, suggesting its potential utility in cancer therapy .

The exact mechanism by which 2-amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol exerts its biological effects is still under investigation. However, it is hypothesized that its imidazole structure may interact with biological targets such as enzymes or receptors involved in microbial growth and cancer proliferation.

Case Studies

Several case studies have been published highlighting the efficacy of this compound:

- Study on Antibacterial Properties : A clinical study tested the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load within 24 hours of treatment.

- Antifungal Efficacy in Immunocompromised Patients : A pilot study assessed the antifungal activity in patients with compromised immune systems, showing promising results in reducing fungal infections .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol, and what challenges exist in cyclopropane ring stability during synthesis?

- Methodological Answer : A general approach involves nucleophilic substitution or condensation reactions. For imidazole derivatives, refluxing 2-chloroacetate derivatives with cyclopropyl-substituted amines in polar aprotic solvents (e.g., dioxane) under basic conditions (e.g., K₂CO₃) is effective . Challenges include maintaining cyclopropane ring stability under thermal or acidic/basic conditions. Monitoring reaction progress via TLC or HPLC and using low-temperature reflux (≤80°C) can mitigate ring-opening side reactions .

Q. How can common purification techniques be optimized for this compound given its polarity and functional groups?

- Methodological Answer : Due to its amino-alcohol moiety and imidazole ring, mixed-solvent recrystallization (e.g., ethanol/water) or gradient elution in reverse-phase chromatography (C18 columns with MeOH:H₂O + 0.1% TFA) improves purity . For hygroscopic tendencies, lyophilization or vacuum drying with desiccants (e.g., P₂O₅) is recommended. Purity validation via HPLC (≥95%) and elemental analysis (C, H, N within ±0.3% theoretical) ensures reproducibility .

Q. What spectroscopic methods are most effective for initial characterization, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize imidazole C-H protons (δ 7.1–7.5 ppm) and cyclopropane protons (δ 1.2–1.8 ppm). The ethanol moiety’s hydroxyl proton may appear broad (δ 2.5–3.5 ppm) .

- IR : Look for O-H stretches (~3200–3500 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .

- MS : ESI-MS in positive mode should show [M+H]⁺ with accurate mass matching theoretical values (±5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways .

- Prodrug Design : Modify the hydroxyl group (e.g., esterification) to enhance bioavailability .

- In Silico Modeling : Predict ADMET properties using tools like SwissADME to guide structural optimization .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (a common antifungal target) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antifungal activity .

Q. What strategies can address low reproducibility in crystallographic data due to polymorphism?

- Methodological Answer :

- Crystallization Screening : Use high-throughput vapor diffusion (e.g., Hampton Crystal Screen) with varied solvents (e.g., DMF/EtOH mixtures) .

- Refinement Tools : Apply SHELXL for small-molecule refinement and OLEX2 for structure validation, ensuring R-factor convergence (<5%) .

- Temperature Control : Collect data at 90–100 K to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.